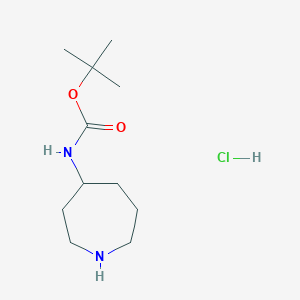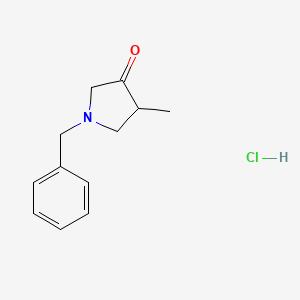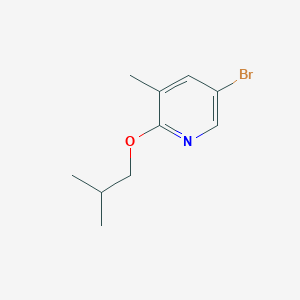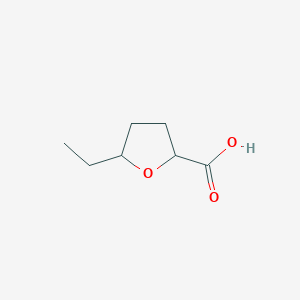
Acide 5-éthyloxolane-2-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyloxolane-2-carboxylic acid is an organic compound characterized by the presence of an oxolane ring substituted with an ethyl group and a carboxylic acid functional group
Applications De Recherche Scientifique
5-Ethyloxolane-2-carboxylic acid finds applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Analyse Biochimique
Biochemical Properties
5-Ethyloxolane-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in the metabolism of oxolane derivatives, such as oxolane carboxylase. This interaction can lead to the formation of intermediate compounds that participate in further biochemical pathways . Additionally, 5-Ethyloxolane-2-carboxylic acid can bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular processes.
Cellular Effects
The effects of 5-Ethyloxolane-2-carboxylic acid on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, 5-Ethyloxolane-2-carboxylic acid can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cell proliferation and differentiation . Furthermore, this compound can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux and energy production within the cell.
Molecular Mechanism
At the molecular level, 5-Ethyloxolane-2-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating their catalytic activity . Additionally, 5-Ethyloxolane-2-carboxylic acid can interact with transcription factors, leading to changes in gene expression. These molecular interactions are crucial for understanding the compound’s overall impact on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Ethyloxolane-2-carboxylic acid can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, in in vitro studies, 5-Ethyloxolane-2-carboxylic acid has been observed to degrade over time, leading to a decrease in its biological activity . In in vivo studies, the compound’s stability can affect its distribution and accumulation within tissues, thereby influencing its overall efficacy and safety.
Dosage Effects in Animal Models
The effects of 5-Ethyloxolane-2-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, it can lead to toxic or adverse effects, such as cellular damage and organ toxicity. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
5-Ethyloxolane-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into intermediate compounds. For instance, it can be metabolized by oxolane carboxylase into oxolane derivatives, which participate in further biochemical reactions . These metabolic pathways are essential for understanding the compound’s role in cellular metabolism and its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 5-Ethyloxolane-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake and localization within different cellular compartments . For example, certain transporters may actively transport 5-Ethyloxolane-2-carboxylic acid across cell membranes, while binding proteins may sequester it within specific organelles. These processes are crucial for understanding the compound’s bioavailability and overall efficacy.
Subcellular Localization
The subcellular localization of 5-Ethyloxolane-2-carboxylic acid can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial metabolism and energy production. Understanding the subcellular localization of 5-Ethyloxolane-2-carboxylic acid is essential for elucidating its precise mechanisms of action and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Ethyloxolane-2-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 5-ethyloxolane using strong oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the hydrolysis of 5-ethyloxolane-2-carbonitrile under acidic or basic conditions to yield the desired carboxylic acid .
Industrial Production Methods
In industrial settings, the production of 5-ethyloxolane-2-carboxylic acid often involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum may be employed to facilitate the oxidation reactions, while continuous flow reactors can be used to optimize reaction conditions and scale up production .
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyloxolane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form oxolane-2,5-dicarboxylic acid.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol, 5-ethyloxolane-2-methanol.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Thionyl chloride, phosphorus trichloride.
Major Products Formed
Oxidation: Oxolane-2,5-dicarboxylic acid.
Reduction: 5-Ethyloxolane-2-methanol.
Substitution: 5-Ethyloxolane-2-carbonyl chloride.
Mécanisme D'action
The mechanism of action of 5-ethyloxolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate enzymatic activity and affect various biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyloxolane-2-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
5-Propylxolane-2-carboxylic acid: Similar structure but with a propyl group instead of an ethyl group.
Oxolane-2-carboxylic acid: Lacks the ethyl substitution, providing a simpler structure.
Uniqueness
5-Ethyloxolane-2-carboxylic acid is unique due to the presence of the ethyl group, which can influence its chemical properties and reactivity. This substitution can affect the compound’s solubility, boiling point, and interaction with other molecules, making it distinct from its analogs .
Propriétés
IUPAC Name |
5-ethyloxolane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-5-3-4-6(10-5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHJRROXJGRADI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(O1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Benzyl N-[2-(4-fluorophenyl)propan-2-YL]carbamate](/img/structure/B1378028.png)
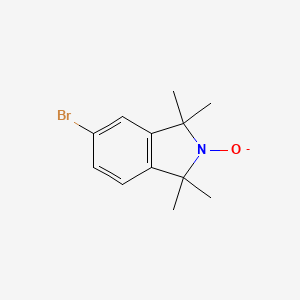

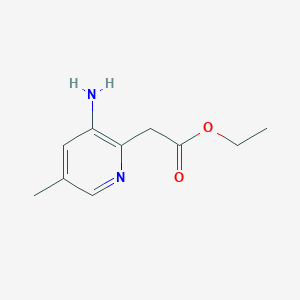

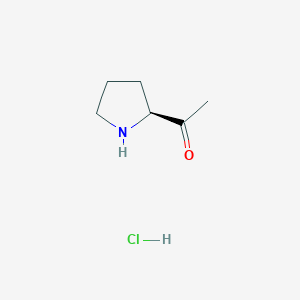
![6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1378037.png)
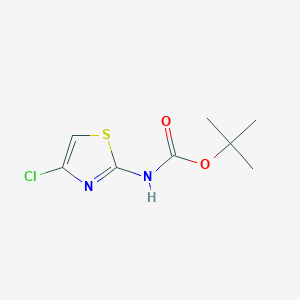


![[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B1378043.png)
